molecular formula C4H3ClN2O B1592205 5-chloropyridazin-3(2H)-one CAS No. 660425-07-0

5-chloropyridazin-3(2H)-one

Cat. No. B1592205
M. Wt: 130.53 g/mol
InChI Key: NHMLZGFOEYLZEN-UHFFFAOYSA-N
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Description

5-Chloropyridazin-3(2H)-one is a chemical compound with the CAS Number: 660425-07-0 . It has a molecular weight of 130.53 .


Molecular Structure Analysis

The molecular formula of 5-chloropyridazin-3(2H)-one is C4H4ClN3 . It has a molecular weight of 129.548 .


Physical And Chemical Properties Analysis

5-Chloropyridazin-3(2H)-one is a white solid . It has a molecular weight of 130.53 and a molecular formula of C4H4ClN3 .

Scientific Research Applications

Photophysical Properties

  • Study 1: Desai et al. (2016) conducted a steady-state absorption and fluorescence study on pyridazin-3(2H)-one derivatives, including 5-chloropyridazin-3(2H)-one. They estimated the ground and excited state dipole moments, observing that the excited states for these molecules are more polar than the ground states, indicating significant potential in photophysical research (Desai et al., 2016).
  • Study 2: Desai et al. (2017) reported the photophysical properties of a biologically active 3(2H)-pyridazinone derivative. They analyzed the solvatochromic shift method to estimate the ground and excited state dipole moments, providing insights into molecular polarity and photophysical behavior (Desai et al., 2017).

Chemical Reactions and Synthesis

  • Study 3: Krajsovszky et al. (2005) described the reaction of 5-chloropyridazin-3(2H)-ones with iodide, revealing insights into the nucleophilic substitution reactions followed by hydrodeiodination, useful in chemical synthesis (Krajsovszky et al., 2005).
  • Study 4: Pattison et al. (2009) explored the synthesis of various pyridazinone systems using 4,5,6-trifluoropyridazin-3(2H)-one, demonstrating its utility as a scaffold in drug discovery and organic synthesis (Pattison et al., 2009).

Crystal Structure and Theoretical Calculations

  • Study 5: Silva-Júnior et al. (2016) characterized 4,5-dichloropyridazin-3(2H)-one using crystallographic techniques and Density Functional Theory (DFT) calculations, providing insights into its molecular geometry and vibrational frequencies, which are crucial for understanding its chemical properties (Silva-Júnior et al., 2016).

Novel Synthesis and Biological Activity

  • Study 6: Mehvish and Kumar (2022) focused on synthesizing new pyridazinone derivatives with potential antioxidant activity, demonstrating the biological relevance of such compounds (Mehvish & Kumar, 2022).

Safety And Hazards

The safety information for 5-chloropyridazin-3(2H)-one indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMLZGFOEYLZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601178
Record name 5-Chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloropyridazin-3(2H)-one

CAS RN

660425-07-0
Record name 5-Chloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyridazin-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Verhelst, S Verbeeck, O Ryabtsova… - Organic …, 2011 - ACS Publications
Reaction of 2-benzyl-5-halopyridazin-3(2H)-ones (3) with Grignard reagents followed by quenching with electrophiles unexpectedly yielded 4,5-disubstituted pyridazin-3(2H)-ones …
Number of citations: 21 pubs.acs.org
T Verhelst, J Maes, Z Liu, S Sergeyev… - The Journal of Organic …, 2011 - ACS Publications
Selective bromine–magnesium exchange on 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one could be achieved when MesMgBr was used as reagent. With more nucleophilic RMgCl …
Number of citations: 11 pubs.acs.org
T Verhelst, Z Liu, J Maes… - The Journal of Organic …, 2011 - ACS Publications
Zincated pyridazin-3(2H)-ones generated via bromine–magnesium exchange followed by transmetalation using ZnCl 2 or via lactam-directed ortho C4-H zincation with TMPZnCl·LiCl …
Number of citations: 10 pubs.acs.org
JK Landquist, CW Thornber - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Reactions of 4(5)-chloro-6-hydroxypyridazin-3(2H)-one and of 4,5-dichloro- and 4,5,6-trichloropyridazin-3(2H)-ones with amines are described. 6-Butoxy-4- and 5-morpholinopyridazin-…
Number of citations: 3 pubs.rsc.org
L Betti, F Corelli, M Floridi, G Giannaccini… - Journal of medicinal …, 2003 - ACS Publications
In continuing our search for selective α 1 -adrenoceptor (AR) antagonists, we have synthesized new alkoxyarylpiperazinylalkylpyridazinone derivatives. The new compounds were …
Number of citations: 40 pubs.acs.org
DS WISE JR - 1972 - search.proquest.com
the original submitted. Page 1 SGGGLGGGGGGG GGG LLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 2 search.proquest.com
MA Clegg, P Bamborough, C Chung… - Journal of Medicinal …, 2020 - ACS Publications
Non-BET bromodomain-containing proteins have become attractive targets for the development of novel therapeutics targeting epigenetic pathways. To help facilitate the target …
Number of citations: 19 pubs.acs.org
P Mampuys, CR McElroy, JH Clark… - Advanced Synthesis …, 2020 - Wiley Online Library
The synthetic strategies towards thiosulfonates (RSO 2 SR 1 ) are comprehensively reviewed from their original discovery to recent advances. Incorporation of the green credentials of …
Number of citations: 126 onlinelibrary.wiley.com
MB van Niel, K Wilson, CH Adkins… - Journal of medicinal …, 2005 - ACS Publications
Screening of the Merck compound collection identified 6 as an unusually simple, low molecular weight hit with moderate affinity for GABA A receptors. The structural novelty of 6, …
Number of citations: 28 pubs.acs.org
RT Lewis, WP Blackaby, T Blackburn… - Journal of medicinal …, 2006 - ACS Publications
The development of a series of GABA A α2/α3 subtype selective pyridazine based benzodiazepine site agonists as anxiolytic agents with reduced sedative/ataxic potential is described, …
Number of citations: 31 pubs.acs.org

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